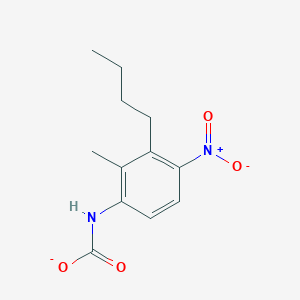

N-Butyl-N-methyl-4-nitrophenyl carbamate

Description

Properties

CAS No. |

133989-59-0 |

|---|---|

Molecular Formula |

C12H15N2O4- |

Molecular Weight |

251.26 g/mol |

IUPAC Name |

N-(3-butyl-2-methyl-4-nitrophenyl)carbamate |

InChI |

InChI=1S/C12H16N2O4/c1-3-4-5-9-8(2)10(13-12(15)16)6-7-11(9)14(17)18/h6-7,13H,3-5H2,1-2H3,(H,15,16)/p-1 |

InChI Key |

NDXUBIHVSOBTCM-UHFFFAOYSA-M |

SMILES |

CCCCC1=C(C=CC(=C1C)NC(=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCCCC1=C(C=CC(=C1C)NC(=O)[O-])[N+](=O)[O-] |

Other CAS No. |

133989-59-0 |

Synonyms |

BMN-carbamate N-butyl-N-methyl-4-nitrophenyl carbamate |

Origin of Product |

United States |

Scientific Research Applications

Enzyme Inhibition Studies

NBMNC has been extensively studied for its role as an active-site titrator for bile-salt-dependent lipases. Research indicates that it effectively inhibits these enzymes, making it valuable for understanding lipid metabolism and potential therapeutic applications in obesity and metabolic disorders.

Case Study:

- A study demonstrated that NBMNC specifically inhibited human bile-salt-dependent lipase activity, with the release of 4-nitrophenol directly proportional to enzyme inhibition . This specificity makes it an excellent tool for probing lipase function.

Medicinal Chemistry

In medicinal chemistry, derivatives of NBMNC are being investigated for their potential antimicrobial and antioxidant properties. Its structural features allow for modifications that can enhance these biological activities.

Applications:

- Development of novel antimicrobial agents targeting specific bacterial strains.

- Exploration of antioxidant capabilities in preventing oxidative stress-related diseases.

Biochemical Assays

Due to its ability to inhibit specific enzymes, NBMNC is utilized in biochemical assays to study enzyme kinetics and mechanisms. It serves as a substrate in various assays to evaluate enzyme activity under different conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-butyl-N-methyl-4-nitrophenyl carbamate can be contextualized by comparing it to analogous carbamates with variations in substituents or nitro group positions. Below is a detailed analysis:

Structural Variations and Substituent Effects

Key Observations:

- Nitro Position: The 4-nitro group (vs. 2-nitro in CAS 1427460-20-5) optimizes electronic effects for nucleophilic attack by serine in AChE’s catalytic triad .

- Chlorine Substitution: The 2-chloro-4-nitro derivative (CAS 1060801-16-2) exhibits enhanced inhibition due to electron-withdrawing effects, but cytotoxicity may limit applications .

Metabolic Stability and Environmental Impact

- Hydrolysis Resistance: N-Butyl-N-methyl substitution may slow hydrolysis compared to N-H carbamates (e.g., CAS 66773-34-0), enhancing environmental persistence .

- Species-Specific Toxicity: Like other carbamates, the compound’s toxicity varies across species due to metabolic adaptability. For example, Biomphalaria glabrata snails show 65% AChE inhibition with carbamates, while resistant organisms metabolize them rapidly .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, N-butylmethylamine is dissolved in dichloromethane (DCM) with anhydrous potassium carbonate (K₂CO₃) as a base. 4-Nitrophenyl chloroformate is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. The base neutralizes hydrochloric acid (HCl) generated during the reaction, driving the equilibrium toward product formation:

Optimization and Yield

Key parameters include:

-

Solvent : DCM or tetrahydrofuran (THF) ensures solubility of both reactants.

-

Temperature : Reactions proceed efficiently at 0–25°C to minimize side reactions.

-

Stoichiometry : A 1:1 molar ratio of chloroformate to amine prevents over-alkylation.

In a representative synthesis, this method achieved a yield of 79.3% for tert-butyl analogs under similar conditions. For N-butyl-N-methyl derivatives, yields are expected to be comparable, though steric hindrance from the secondary amine may necessitate extended reaction times.

Carbonate-Based Transesterification

Dimethyl carbonate (DMC) and diphenyl carbonate (DPC) serve as eco-friendly carbonyl sources for carbamate synthesis. This method, adapted from cellulose carbamation studies, involves transesterification between a carbonate ester and the target amine.

Procedure Overview

N-Butylmethylamine is reacted with 4-nitrophenol in the presence of DPC and a catalytic ionic liquid (e.g., [mTBNH][OAc]) at elevated temperatures. The ionic liquid facilitates dissolution of reactants and stabilizes intermediates:

Critical Parameters

-

Catalyst : Ionic liquids like [mTBNH][OAc] enhance reaction rates by stabilizing the transition state.

-

Temperature : Optimal yields are observed at 80–100°C , with higher temperatures accelerating side reactions.

-

Reagent Equivalents : A 3:1 molar ratio of DPC to amine ensures complete conversion.

Experiments with methyl-N-phenyl carbamates demonstrated 84.4% yields after 48 hours at 100°C. For bulkier amines like N-butylmethylamine, reducing the temperature to 80°C and extending the reaction time to 72 hours may mitigate steric effects.

Continuous Isocyanate Generation Systems

Industrial-scale synthesis often employs multi-step continuous processes, as detailed in patent literature. This method generates methyl isocyanate in situ, which subsequently reacts with 4-nitrophenol and butylamine.

Three-Step Process

-

Urethane Formation : Diphenyl carbonate reacts with methylamine to form phenyl-N-methyl urethane.

-

Thermal Decomposition : Urethane is decomposed at 180–220°C under reduced pressure to yield methyl isocyanate.

-

Carbamation : Methyl isocyanate reacts with 4-nitrophenol and butylamine in an inert solvent (e.g., toluene) at 0–50°C .

Advantages and Challenges

-

Yield : Continuous systems achieve >98% molar yield for analogous N-methyl carbamates.

-

Safety : Methyl isocyanate is highly toxic, necessitating closed-loop systems and real-time monitoring.

-

Scalability : Tubular reactors with precise temperature control are ideal for large-scale production.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Time (h) | Scalability |

|---|---|---|---|---|

| Chloroformate | 70–80 | 0–25 | 12–24 | Lab-scale |

| Carbonate transester | 80–85 | 80–100 | 48–72 | Pilot-scale |

| Continuous isocyanate | >98 | 180–220 | 0.5–8 | Industrial |

Key Observations :

-

The chloroformate method is optimal for small-scale synthesis due to simplicity.

-

Carbonate transesterification balances yield and safety but requires specialized catalysts.

-

Continuous systems excel in productivity but demand significant infrastructure.

Q & A

Basic: What are the recommended synthetic methodologies for N-butyl-N-methyl-4-nitrophenyl carbamate?

The synthesis of this compound typically involves carbamate formation via reaction of 4-nitrophenyl chloroformate with N-butyl-N-methylamine under controlled conditions. Key steps include:

- Stepwise Nucleophilic Substitution : Reacting 4-nitrophenyl chloroformate with N-butyl-N-methylamine in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions.

- Purification : Column chromatography or recrystallization to isolate the product, confirmed by NMR and mass spectrometry .

- Safety Note : Use inert atmosphere (N₂/Ar) to prevent moisture-induced degradation of intermediates .

Basic: What safety protocols should be followed when handling this compound?

This compound is classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Recommended precautions:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or handling.

- First Aid :

- Skin Contact : Wash immediately with soap/water; seek medical attention if irritation persists.

- Eye Exposure : Rinse with water for 15 minutes; consult an ophthalmologist .

Advanced: What mechanistic insights support its role as a bile-salt-dependent lipase (BSDL) inhibitor?

This compound acts as a covalent active-site inhibitor of BSDL, forming a stable carbamoyl-enzyme complex. Key evidence includes:

- Kinetic Studies : Time-dependent inactivation of BSDL in pancreatic extracts, with IC₅₀ values in the micromolar range.

- Structural Confirmation : X-ray crystallography of related carbamates shows covalent modification of catalytic serine residues .

- Application : Used to probe BSDL’s role in lipid digestion and pancreatic cancer metabolism .

Advanced: How can structural characterization resolve discrepancies in enzyme inhibition data?

Conflicting inhibition data across models (e.g., cell-based vs. purified enzyme assays) may arise from off-target effects or assay conditions. Methodological solutions:

- X-ray Crystallography : Determine binding modes and confirm covalent adduct formation (e.g., using SHELX for structure refinement) .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to distinguish specific vs. nonspecific interactions.

- Mutagenesis : Validate target engagement by testing inhibition in BSDL knockout models .

Basic: Which analytical techniques are suitable for quantifying this compound in biological samples?

- HPLC with Fluorescence Detection : Pre-column derivatization using 9-xanthydrol enhances sensitivity (LOD ~0.1 µg/mL) .

- Mass Spectrometry (LC-MS/MS) : MRM transitions for m/z 251→164 (quantifier) and 251→120 (qualifier) ensure specificity.

- UV-Vis Spectroscopy : Monitor 4-nitrophenyl release at 405 nm in enzymatic assays .

Advanced: How can researchers address variability in BSDL inhibition efficacy across in vitro vs. in vivo models?

- Assay Optimization : Adjust bile salt concentrations (e.g., taurocholate) to mimic physiological conditions.

- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to refine dosing regimens.

- In Vivo Imaging : Use fluorescently labeled analogs (e.g., BODIPY-conjugated carbamates) to track tissue distribution .

Basic: What are the storage requirements for maintaining compound stability?

- Temperature : Store at –20°C in airtight, light-resistant containers.

- Solubility : Prepare stock solutions in DMSO (10 mM); avoid freeze-thaw cycles.

- Degradation Monitoring : Check purity via HPLC every 6 months .

Advanced: What computational tools can predict off-target interactions of this carbamate?

- Molecular Docking (AutoDock Vina) : Screen against serine hydrolase superfamily members (e.g., acetylcholinesterase).

- Machine Learning Models : Use ChEMBL or PubChem data to predict toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.